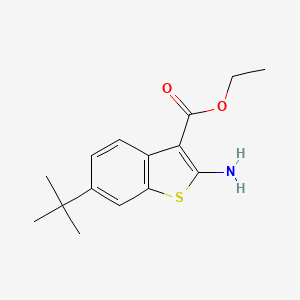

![molecular formula C8H7ClN4 B2760397 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine CAS No. 2305254-82-2](/img/structure/B2760397.png)

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is a chemical compound with the CAS Number: 2305254-82-2 . It has a molecular weight of 194.62 . The compound is stored at a temperature of 4 degrees and it is in powder form .

Synthesis Analysis

The synthesis of this compound and similar compounds involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The preparation of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines was performed using photocatalyst-free visible light . Initially, amine-substituted pyrazole reacts through nucleophilic addition with substituted isothiocyanate in the presence of CH3CN and dimethylformamide at ambient temperature for 2 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN4/c9-8-11-4-10-7-3-6 (5-1-2-5)12-13 (7)8/h3-5H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Triazines and tetrazines, which include this compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación

Enaminones as Building Blocks

Enaminones have been used to synthesize N-arylpyrazole-containing compounds, leading to the development of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds have shown comparable cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) to 5-fluorouracil, indicating their potential as antitumor agents. Some also exhibited antimicrobial activities, highlighting their broad biological applications (S. Riyadh, 2011).

Reactions with α-Aminoazoles

Reactions involving 4-oxo benz[1,3-e]oxazinium perchlorates and α-aminoazoles have led to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a][1,3,5]triazine derivatives. This study contributes to the knowledge on cyclocondensation reactions and the synthesis of azoloazine systems, offering insights into the regiodirection and selectivity of these reactions (L. L. Zamigailo et al., 2013).

Novel Triazolo and Triazine Derivatives

A study focused on synthesizing different novel triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines, evaluating their anti-inflammatory, antibacterial, and antifungal activities. These compounds showed high activities compared to commercial antibiotics, indicating their potential in drug development (Ahmed A. M. El-Reedy & N. Soliman, 2020).

Synthesis of 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][1,3,5]triazines

This research demonstrated a selective, one-pot, three-component reaction for synthesizing 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazines. The study highlights a robust approach for creating a library of compounds for potential drug discovery applications (F. Lim et al., 2019).

Pyrazolo[5',1':3,4][1,2,4]Triazino[6,5-f][1,3,4]thiadiazepines Synthesis

Another study explored the synthesis of novel pyrazolo[5',1':3,4][1,2,4]triazino[6,5-f][1,3,4]thiadiazepines, offering a new perspective on heterocyclic compounds with potential applications in medicinal chemistry (Y. Kurasawa et al., 1989).

Safety and Hazards

The safety information for 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation and ingestion, ensuring adequate ventilation, and avoiding dust formation .

Direcciones Futuras

Research on the synthesis of various heterocyclic compounds, including triazines and tetrazines, continues to evaluate their biological activity and related medicinal applications . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Mecanismo De Acción

Target of Action

Similar triazine derivatives have been reported to exhibit antimicrobial activity, suggesting that their targets could be enzymes or proteins essential for microbial growth .

Mode of Action

Triazine derivatives are known to interact with their targets, leading to inhibition of essential biological processes .

Biochemical Pathways

Based on the antimicrobial activity of similar triazine derivatives, it can be inferred that the compound might interfere with the biochemical pathways essential for microbial growth and survival .

Result of Action

Similar triazine derivatives have been reported to exhibit antimicrobial activity, suggesting that the compound might inhibit the growth and survival of microbes .

Propiedades

IUPAC Name |

4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-11-4-10-7-3-6(5-1-2-5)12-13(7)8/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADYOGRNFJWSLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C(=C2)N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2760327.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2760328.png)

![2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2760329.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)

![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)